molecular formula C6H7ClFN3 B1363798 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine CAS No. 355829-23-1

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Cat. No.: B1363798
CAS No.: 355829-23-1
M. Wt: 175.59 g/mol
InChI Key: KFHFDFGUSBMVOF-UHFFFAOYSA-N
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Description

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as tetrabutylammonium fluoride (Bu4NF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine can be compared with other pyrimidine derivatives such as:

Biological Activity

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a chlorine atom at the second position, a dimethylamino group at the fourth position, and a fluorine atom at the fifth position, contribute to its potential as an antitumor agent and its role in drug development.

  • Molecular Formula : C₆H₇ClFN₃
  • Molecular Weight : 175.59 g/mol

The compound's structure allows for various chemical interactions, making it a valuable building block in the synthesis of pharmacologically active molecules.

This compound primarily exhibits its biological activity through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Protein and Nucleic Acid Interactions : Research indicates that the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing important insights into its mechanism of action as an antitumor agent.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity : The compound has shown promise as an antitumor agent. In vitro studies indicated significant cytotoxic effects against cancer cell lines, with some derivatives undergoing preclinical trials demonstrating therapeutic potential .
  • Drug Development : It serves as a precursor in the synthesis of potential antidepressant molecules and other pharmacologically active compounds. Its structural versatility allows for modifications that can enhance efficacy against specific targets.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related pyrimidine derivatives:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoropyrimidineChlorine at position 2, fluorine at position 5Lacks dimethylamino group; used in similar applications
2,4-Dichloro-5-fluoropyrimidineTwo chlorine atoms at positions 2 and 4More reactive due to additional chlorine
4-Chloro-5-fluoro-2-methylpyrimidineMethyl group at position 2Different substitution pattern affecting reactivity
6-Chloro-5-fluoro-2-methylpyrimidin-4-amineAmino group at position 4Potentially different biological activity

The presence of both chlorine and fluorine enhances the stability and potency of this compound compared to its analogs.

Case Studies and Research Findings

Research has highlighted several case studies involving this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant regression rates in tumor models, underscoring its potential as an effective treatment for various cancers .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed moderate exposure levels and promising oral bioavailability, indicating its suitability for further development as a therapeutic agent .
  • Mechanistic Studies : Detailed mechanistic studies have shown that the compound can activate apoptotic pathways in cancer cells, leading to cell death through caspase activation .

Properties

IUPAC Name

2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHFDFGUSBMVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365658
Record name 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355829-23-1
Record name 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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